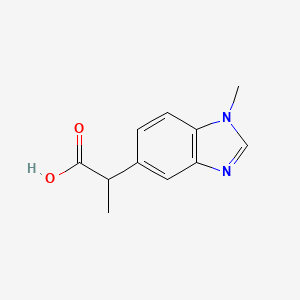![molecular formula C8H16ClNO B13541723 4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride: belongs to the class of pyrazolo[3,4-b]pyridines , which are bicyclic heterocyclic compounds. These compounds exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . The structure of this compound is shown below:
Structure:
Métodos De Preparación
Synthesis:: The synthesis of 4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride involves various routes. One common approach starts from a preformed pyrazole or pyridine. For example, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 by treating diphenylhydrazone and pyridine with iodine. Bulow later synthesized N-phenyl-3-methyl substituted derivatives using a similar strategy .
Análisis De Reacciones Químicas
4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions vary based on the substituents present at different positions in the molecule.
Aplicaciones Científicas De Investigación
Chemistry::
Building Blocks: These compounds serve as building blocks for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore their potential as drug candidates due to their structural similarity to purine bases (adenine and guanine).
Catalysis: They may find applications in catalytic processes.
Anticancer Agents: Some 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and screened for antitumor activity in vitro.
Neurological Research: Their effects on neural pathways are of interest.
Fine Chemicals: Used in the production of specialty chemicals.
Pharmaceuticals: Potential use as active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The precise mechanism by which 4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride shares structural features with other pyrazolo[3,4-b]pyridines
Similar Compounds::- Other pyrazolo[3,4-b]pyridine derivatives with varying substituents.
- Related purine analogs.
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8-3-2-4-9-7(8)5-10-6-8;/h7,9H,2-6H2,1H3;1H |
Clave InChI |
SHJQXNQHDAQGBC-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCNC1COC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)


![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)



